molecular formula C15H11ClN6OS B5263675 7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5263675
M. Wt: 358.8 g/mol
InChI Key: AEMVMWPTENXHAQ-UHFFFAOYSA-N
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Description

“7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 3-chloro-2-methylphenyl and methylsulfanyl groups can be introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Controlled Reaction Environments: Such as temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the triazine ring or other functional groups.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with similar structures have been investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-6(7H)-one
  • 7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-d][1,2,4]triazolo[5,1-c][1,2,4]triazine

Uniqueness

The uniqueness of “7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” lies in its specific structural features, such as the combination of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone core with the 3-chloro-2-methylphenyl and methylsulfanyl substituents. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-(3-chloro-2-methylphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6OS/c1-8-9(16)4-3-5-10(8)21-7-6-11-12(13(21)23)18-19-14-17-15(24-2)20-22(11)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVMWPTENXHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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